molecular formula C17H24N2O3S B7188928 N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide

N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide

Cat. No.: B7188928
M. Wt: 336.5 g/mol
InChI Key: DKOFSWWKBATRJL-UHFFFAOYSA-N
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Description

N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and versatility in chemical reactions. The presence of an ethylsulfanyl group and a carboxamide moiety further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-5-23-10-9-11(2)19(4)17(21)13-7-6-8-14-15(13)22-12(3)16(20)18-14/h6-8,11-12H,5,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOFSWWKBATRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C)N(C)C(=O)C1=C2C(=CC=C1)NC(=O)C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol derivative with formaldehyde and an amine. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with a thiol compound.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzoxazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.

    Biology: Potential use as a probe in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to the stability of the benzoxazine ring.

Mechanism of Action

The mechanism by which N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The ethylsulfanyl group could interact with thiol-containing enzymes, while the benzoxazine ring might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-6-carboxamide: Similar structure but with the carboxamide group at a different position on the benzoxazine ring.

Uniqueness

The unique combination of the ethylsulfanyl group and the specific positioning of the carboxamide group in N-(4-ethylsulfanylbutan-2-yl)-N,2-dimethyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing targeted therapeutic agents or specialized industrial materials.

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